rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate: is a bicyclic compound featuring a bromine atom and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the formation of the bicyclic structure followed by the introduction of the bromine atom. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ large-scale reactors and precise control of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- rac-tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- rac-tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate
- rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness: rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[41
Properties
CAS No. |
2742896-39-3 |
---|---|
Molecular Formula |
C11H18BrNO2 |
Molecular Weight |
276.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.